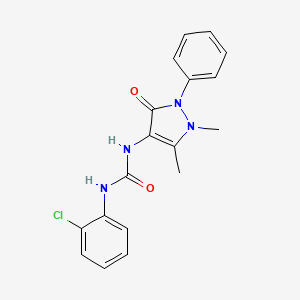
ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate
Vue d'ensemble
Description
Ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate, also known as EHMPC, is a synthetic compound that has been extensively studied for its potential use in pharmaceuticals and medical research. The compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for a variety of applications.
Mécanisme D'action
The mechanism of action of ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been found to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that helps to regulate brain activity. It has also been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine, another neurotransmitter.
Biochemical and Physiological Effects:
ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has a range of biochemical and physiological effects. It has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been found to increase the levels of GABA in the brain and inhibit the activity of acetylcholinesterase. ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities. It has also been extensively studied, so there is a wealth of information available on its properties and potential applications. However, there are also limitations to using ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate in lab experiments. It is a complex compound that can be difficult to synthesize, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate. One area of research is the development of new pharmaceuticals based on the compound. ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been found to have a range of potential applications in the treatment of neurological disorders, and further research could lead to the development of new drugs that are more effective and have fewer side effects. Another area of research is the study of the compound's mechanism of action. Further research could help to elucidate how ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate works in the brain, which could lead to a better understanding of neurological disorders and the development of new treatments. Finally, research could also focus on improving the synthesis method of ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate, making it easier and more cost-effective to produce.
Applications De Recherche Scientifique
Ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been extensively studied for its potential use in pharmaceuticals and medical research. It has been found to have a range of biochemical and physiological effects, making it a promising candidate for a variety of applications. ethyl 1-(2-hydroxyethyl)-4-(3-methoxybenzyl)-4-piperidinecarboxylate has been found to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
ethyl 1-(2-hydroxyethyl)-4-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-3-23-17(21)18(7-9-19(10-8-18)11-12-20)14-15-5-4-6-16(13-15)22-2/h4-6,13,20H,3,7-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEZYEBAYSSXGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CCO)CC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-({[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4732804.png)
![ethyl 4-{3-[(1,1-dimethyl-2-propyn-1-yl)oxy]-2-hydroxypropyl}-1-piperazinecarboxylate hydrochloride](/img/structure/B4732811.png)
![(3aR,7aS)-2-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4732821.png)
![3-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4732837.png)



![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4732864.png)

![N-(3-{[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4732887.png)
![2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4732892.png)
![N-(3-chloro-4-fluorophenyl)-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4732906.png)

![2-{4-[(4-ethylphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4732920.png)